3-Aminopyridine

概要

説明

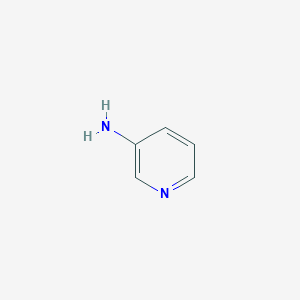

3-Aminopyridine, also known as pyridin-3-amine, is an organic compound with the molecular formula C5H6N2. It is a colorless solid that is soluble in water and various organic solvents. This compound is part of the aminopyridine family, which includes other isomers like 2-aminopyridine and 4-aminopyridine .

準備方法

Synthetic Routes and Reaction Conditions: 3-Aminopyridine can be synthesized through several methods:

Hofmann Rearrangement: Heating nicotinamide with sodium hypobromite, which is prepared in situ by reacting sodium hydroxide and bromine at 70°C.

Reduction of 3-Nitropyridine: Using zinc and hydrochloric acid.

Hydrolysis of β-Pyridylurethane: With oleum.

Heating 3-Bromopyridine: With ammonia and copper sulfate in a sealed tube.

Industrial Production Methods: Industrial production often involves the catalytic reduction of nitropyridine or the hydrolysis of cyanopyridine followed by Hofmann degradation .

化学反応の分析

Metal Complex Formation

3-Aminopyridine can form complexes with transition metals such as Mn2+, Ni2+, Co2+, Cu2+, and Zn2+ . These complexes have antibacterial and cytotoxic activities .

Characterization of Metal Complexes

-

IR spectra of the complexes M ← this compound were studied to understand their molecular structure.

-

The spectra exhibit a broad band within the range of 3400 - 3448 cm−1 and a weak band within the range of 2955 - 3024 cm−1, corresponding to the stretching vibrations of OH and NH2 groups, respectively.

-

The appearance of new broad bands within the ranges of 3400 - 3350 cm−1 and 574 - 545 cm−1 indicates the stretching vibrations of coordinated water molecules and the M-O bond, respectively.

-

The stretching vibration of the C=N group (VC=N) in the this compound moiety appears at 1545 - 1655 cm−1, while that of the stretching vibration of the C-N group (VC-N) appears at 1516 - 1575 cm−1.

Ribonucleotide Reductase Inhibition

This compound-2-carboxaldehyde thiosemicarbazone (3-AP) is a ribonucleotide reductase (RR) inhibitor with anticancer properties . It has been shown that 3-AP inhibits Fe uptake from transferrin and induces the transferrin receptor .

EPR (Electron Paramagnetic Resonance) Spectra

-

EPR spectra were obtained for 3-AP upon the addition of cupric or ferric ions in DMSO and PBS.

-

Typical low spin (l.s.) Fe signals were observed at gz=2.196, gy=2.138, and gx=2.003.

-

Cu signals were observed at g11=2.191 and A11=175G.

-

A significant increase in EPR signals assigned to Fe and Cu sites was noted at 2 and 4.5 hours, indicating 3-AP binding to Fe or Cu.

Reactivity and Biological Activity

The biological activity of this compound complexes is related to their chemical reactivity. The HOMO-LUMO energy gap and other chemical reactivity parameters such as chemical hardness, chemical potential, electronegativity, and electrophilicity index can be theoretically calculated to understand their biological activities .

科学的研究の応用

Anticancer Applications

3-Aminopyridine has been extensively studied for its anticancer properties. It acts primarily through the inhibition of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair.

Clinical Trials

A phase II clinical trial evaluated the efficacy of 3-AP in conjunction with radiochemotherapy for patients with advanced cervical cancer. The study reported a manageable safety profile, with common adverse events including gastrointestinal disturbances and hematological effects. Notably, 21 out of 25 patients remained alive after a median follow-up of 20 months .

Metal Complexation Studies

The ability of 3-AP to form complexes with various metal ions has opened avenues for its application in drug development and therapeutic interventions.

Antitumor Activity

Research indicates that transition metal complexes formed with 3-AP demonstrate significant antitumor activity. These complexes interact with biological macromolecules, potentially enhancing their therapeutic efficacy against cancer cells .

Molecular Modeling and Antimicrobial Screening

Molecular modeling studies have been employed to predict the interactions between 3-AP metal complexes and biological targets. These studies suggest that such complexes can exhibit moderate to excellent activity against a variety of pathogens, including bacteria and viruses .

Antimicrobial Applications

Beyond its anticancer properties, this compound has shown promise as an antimicrobial agent.

Research has demonstrated that derivatives of pyridine, including 3-AP, possess significant antibacterial and antifungal activities. These compounds have been evaluated against various pathogenic strains, showing potential as effective agents in treating infections .

Case Studies

Several case studies highlight the practical applications of this compound:

作用機序

3-Aminopyridine exerts its effects primarily by blocking potassium channels. This action prolongs the duration of action potentials, which enhances neurotransmitter release and improves neuromuscular transmission . This mechanism is particularly beneficial in treating conditions like multiple sclerosis, where it helps improve motor function .

類似化合物との比較

3-Aminopyridine is part of the aminopyridine family, which includes:

2-Aminopyridine: Similar in structure but differs in the position of the amino group.

4-Aminopyridine: Known for its use in treating neurological disorders by blocking potassium channels.

Uniqueness: this compound is unique due to its specific position of the amino group on the pyridine ring, which influences its chemical reactivity and biological activity. It is particularly noted for its role in synthesizing complex organic molecules and its applications in various fields .

生物活性

3-Aminopyridine (3-APy) is a heterocyclic compound that has garnered significant attention in pharmacological and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by an amino group attached to the third position of a pyridine ring. This structural feature contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its influence on neurotransmitter release and ion channel modulation:

- K+ Channel Blockade : this compound selectively blocks potassium (K+) channels in neuronal membranes, which enhances neurotransmitter release, particularly acetylcholine. This mechanism is crucial for its potential use in treating neurological disorders such as multiple sclerosis and spinal cord injuries .

- Neuroprotective Effects : Research indicates that 3-APy can improve synaptic transmission and protect against neuronal damage by modulating ion channel activity . This neuroprotective effect has been explored in various preclinical models.

Antimicrobial and Antitumor Activities

Recent studies have also highlighted the antimicrobial and antitumor properties of this compound:

- Antimicrobial Activity : A study involving transition metal complexes of 3-APy demonstrated enhanced antibacterial activity compared to the free ligand. The coordination of metal ions such as Co²⁺ and Cu²⁺ increased the cytotoxicity against various bacterial strains . The mechanism involves improved membrane permeability due to chelation, facilitating greater diffusion into bacterial cells.

- Antitumor Activity : In vitro studies using human lung cancer cell lines (A-549) indicated that certain metal complexes of this compound exhibited significant cytotoxic effects. The structure-activity relationship (SAR) revealed that metal coordination influences the biological activity, with Co²⁺ complexes showing higher efficacy compared to others .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Neurological Disorders : Clinical trials have investigated the efficacy of 3-APy in improving motor function in patients with multiple sclerosis. The results indicated significant improvements in walking speed and overall mobility .

- Cancer Research : A recent study focused on the antitumor effects of this compound derivatives showed promising results in inhibiting tumor growth in animal models, suggesting potential for future cancer therapies .

Summary of Biological Activities

| Activity Type | Mechanism | Findings |

|---|---|---|

| K+ Channel Blockade | Enhances neurotransmitter release | Improves synaptic transmission in neurological disorders |

| Antimicrobial | Increased membrane permeability via metal chelation | Enhanced antibacterial activity against various strains |

| Antitumor | Induces cytotoxicity in cancer cell lines | Significant inhibition of tumor growth observed |

特性

IUPAC Name |

pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYKNJBYIJFRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73074-20-1 (mono-hydrochloride) | |

| Record name | beta-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9047461 | |

| Record name | 3-Pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] Brown solid; [NTP] White to light brown solid with an unpleasant odor; [OSHA] Brown crystalline solid; [Alfa Aesar MSDS], White to yellow-brown crystals with an unpleasant odor. | |

| Record name | 3-Pyridinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

483.8 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

190.4 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.43 [mmHg] | |

| Record name | 3-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

462-08-8, 462-08-08 | |

| Record name | 3-Aminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-AMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JE8P2L84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

147.2 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-aminopyridine riboside exert its antibacterial activity?

A1: this compound riboside specifically targets Haemophilus influenzae by interfering with its NAD utilization pathway. [] This pathway is essential for the bacterium's growth as it relies on exogenous NAD, nicotinamide mononucleotide, or nicotinamide riboside (V factor). [] this compound riboside blocks the uptake of nicotinamide riboside and inhibits bacterial growth even when other V factors are present. [] Inside the cell, it is further metabolized from its corresponding dinucleotide form and disrupts growth through an undetermined mechanism. []

Q2: What enzyme does this compound adenine dinucleotide (3-APAD) interact with in Haemophilus influenzae?

A2: 3-APAD is a substrate for NadR, an enzyme in H. influenzae involved in NAD biosynthesis. [] NadR catalyzes the resynthesis of 3-APAD from this compound riboside. [] Interestingly, 3-APAD itself inhibits the growth of H. influenzae by being converted into this compound mononucleotide by the bacterium's periplasmic nucleotide pyrophosphatase. []

Q3: How does this compound-2-carboxaldehyde thiosemicarbazone (Triapine) inhibit ribonucleotide reductase (RR)?

A3: Triapine targets the small subunits of human RR, either M2 or p53R2, by disrupting the iron-stabilized tyrosyl radical essential for enzyme activity. [, ] This interaction inhibits RR's ability to convert ribonucleotides to deoxyribonucleotides, ultimately impeding DNA synthesis and repair. [] Interestingly, the presence of iron in the reaction mixture can partially regenerate RR activity, suggesting a dynamic interplay between Triapine, iron, and the enzyme. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C5H6N2, and its molecular weight is 94.12 g/mol.

Q5: What spectroscopic techniques are used to characterize this compound and its derivatives?

A5: Various spectroscopic methods have been employed, including:

- NMR spectroscopy (1H and 13C): Provides information about the structure and bonding environment of the compound. [, ]

- FTIR spectroscopy: Reveals characteristic functional groups and bonding interactions. [, , , ]

- UV-Vis spectroscopy: Useful for studying electronic transitions and complexation behavior. [, , , ]

- Raman spectroscopy: Provides complementary information on vibrational modes and molecular conformation. []

- Mass spectrometry: Used for molecular weight determination and identification. [, ]

Q6: How does the position of the amino group on the pyridine ring affect the biological activity?

A6: While this compound derivatives have shown promising antibacterial activity against H. influenzae, [] other isomers like 2-aminopyridine do not exhibit the same effect. [] This difference highlights the importance of the amino group's position on the pyridine ring for interacting with the target and exerting specific biological activity.

Q7: Does altering the substituent on the this compound moiety in cobaloxime complexes affect their photochromic properties?

A7: Yes, modifying the substituents on the this compound moiety significantly impacts the photochromic behavior of cobaloxime complexes. [] Different substituents influence the lifetime of the photochromic red species, likely due to changes in the cavity volume surrounding the central C–N bond of the salicylidene moiety within the crystal structure. []

Q8: What analytical techniques are used to quantify this compound and its analogs?

A8: Several analytical methods are employed, including:

- High-performance liquid chromatography (HPLC): Allows for the separation and quantification of this compound and its analogs in various matrices. [, ]

- UV spectrometry: Commonly used for detecting and quantifying this compound based on its absorbance properties. []

- Mass spectrometry (MS): Coupled with HPLC (LC-MS), it provides sensitive and selective detection of this compound and related compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。